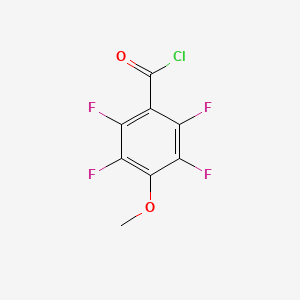

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride

Description

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl core substituted with four fluorine atoms and a methoxy group. Its molecular formula is C₈H₃ClF₄O₂, with a molecular weight of 250.56 g/mol (calculated from structural data). This compound is widely used in organic synthesis, particularly in the preparation of agrochemicals (e.g., pyrethroids like metofluthrin) and pharmaceutical intermediates, such as thiodigalactosides . Its reactivity stems from the electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon, and the methoxy group, which modulates solubility and steric effects.

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c1-15-7-5(12)3(10)2(8(9)14)4(11)6(7)13/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVNPJKHUJNLQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride typically involves the following steps:

Fluorination: The starting material, 4-methoxybenzoyl chloride, undergoes fluorination to introduce fluorine atoms at the 2, 3, 5, and 6 positions of the benzene ring. This can be achieved using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions.

Purification: The resulting product is purified through techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are used under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Hydrolysis: Water or aqueous bases such as sodium hydroxide are used to hydrolyze the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives where the chlorine atom is replaced by the nucleophile.

Hydrolysis: The major product is 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid.

Reduction: The major products are the reduced derivatives such as alcohols.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new compounds.

Comparison with Similar Compounds

Structural and Substituent Differences

The table below compares key structural features and substituent effects of 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride with related compounds:

Key Observations :

- Electron-Withdrawing Effects : The tetrafluoro substitution in all compounds enhances electrophilicity, but the methoxy group in the target compound introduces mild electron-donating effects, balancing reactivity and stability .

- Steric and Solubility Effects: The methoxy group in this compound improves solubility in polar solvents compared to non-methoxy analogs like 2,3,5,6-tetrafluorobenzoyl chloride .

- Reactivity : 4-Chloro-2,3,5,6-tetrafluoro-benzoyl chloride exhibits higher reactivity in nucleophilic substitutions due to the stronger electron-withdrawing Cl substituent compared to OCH₃ .

Physical and Spectroscopic Properties

- Boiling Points: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl chloride: 96–98°C at 20 mmHg .

- NMR Data :

Biological Activity

2,3,5,6-Tetrafluoro-4-methoxybenzoyl chloride is an organic compound characterized by its unique fluorinated structure and methoxy group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound is a derivative of benzoyl chloride with four fluorine atoms and a methoxy group attached to the aromatic ring. Its chemical formula is C9H5ClF4O2. The presence of fluorine enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds and found that derivatives of 4-methoxybenzoyl chloride demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 25 to 100 μg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 50 |

| Compound 2 | Bacillus subtilis | 25 |

| Compound 3 | Klebsiella pneumoniae | 100 |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It was found to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory processes. This inhibition can lead to reduced tissue damage in diseases such as asthma and lung cancer .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance:

- Inhibition of Enzymes : The compound may inhibit MMPs by binding to their active sites, thereby preventing the breakdown of extracellular matrix components.

- Antimicrobial Mechanism : The exact mechanism through which it exerts antimicrobial effects is still under investigation but may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

- Antimicrobial Evaluation : A qualitative screening of various derivatives indicated that compounds derived from this compound showed promising antimicrobial effects against multiple strains of bacteria and fungi. The most effective derivatives were noted for their ability to inhibit biofilm formation as well .

- Anti-inflammatory Research : In vitro studies have demonstrated that derivatives can significantly reduce the activity of MMPs involved in inflammation. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.